molecular formula C14H11ClFNO4S B2688444 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1030709-48-8

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B2688444
CAS RN: 1030709-48-8
M. Wt: 343.75
InChI Key: NIJSESWVGUMMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid, also known as 5-chloro-2-fluoro-4-methylbenzenesulfonamide, is an organic compound that is used in various scientific research applications. This compound is used in studies that involve the synthesis of pharmaceuticals, biochemistry, and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, serves as a multifunctional building block for heterocyclic oriented synthesis. This approach leads to various nitrogenous heterocycles, including benzimidazoles and quinoxalinones, via solid-phase synthesis techniques. Such methodologies are crucial for generating libraries of compounds for drug discovery (Křupková et al., 2013).

Organic Solar Cells

In the realm of material science, halobenzoic acids, including 4-fluorobenzoic acid, have been utilized to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) enhancing its conductivity significantly. This modification facilitates the creation of high-efficiency, indium tin oxide (ITO)-free organic solar cells, showcasing the application of such compounds in renewable energy technologies (Tan et al., 2016).

Corrosion Inhibition

Compounds structurally related to 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid have been studied as potential corrosion inhibitors for mild steel in acidic environments. Such research is pivotal for industries seeking cost-effective solutions to mitigate corrosion, thereby enhancing the longevity and reliability of metal infrastructure (Sappani & Karthikeyan, 2014).

Photodegradation Studies

Photodegradation behavior of pharmaceutical compounds containing chloro and fluoro substituents on aromatic rings has been investigated to understand their stability under light exposure. This research is essential for the development of stable pharmaceuticals and can provide insights into the stability of related compounds (Wu, Hong, & Vogt, 2007).

Electrophilic Quenching

The study of electrophilic quenching in isoxazoles has provided methods for the synthesis of derivatives with potential applications in organic synthesis. This research expands the toolbox available to chemists for creating complex molecules, possibly including those related to 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid (Balasubramaniam, Mirzaei, & Natale, 1990).

properties

IUPAC Name

3-[(5-chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c1-8-2-3-9(14(18)19)6-13(8)22(20,21)17-12-7-10(15)4-5-11(12)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSESWVGUMMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid

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